molecular formula C7H6Cl2 B165549 2,4-Dichlorotoluene CAS No. 95-73-8

2,4-Dichlorotoluene

Cat. No.: B165549
CAS No.: 95-73-8
M. Wt: 161.03 g/mol
InChI Key: FUNUTBJJKQIVSY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4-Dichlorotoluene (2,4-DCT) is a halogenated aromatic hydrocarbon primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals . The primary target of 2,4-DCT is the catalyst HZSM-5 . This catalyst plays a crucial role in the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-DCT .

Mode of Action

The interaction of 2,4-DCT with its target involves a process called isomerization . This process is facilitated by the catalyst HZSM-5 . The mechanism involves a proton attack on the methyl group of 2,5-DCT followed by rearrangement leading to the formation of 2,4-DCT during isomerization .

Biochemical Pathways

The aerobic pathway for biodegradation of 2,4-DCT is initiated by Ralstonia sp. strain PS12 . Ring dioxygenation is followed by intradiol cleavage to form 3,5-dichloro-3-methylmuconate . Subsequent degradation involves two different methods for dechlorination .

Pharmacokinetics

It’s known that 2,4-dct can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Result of Action

The result of the action of 2,4-DCT is the production of 2,4-DCT from 2,5-DCT through the process of isomerization . This process results in a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores . These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .

Action Environment

The action of 2,4-DCT is influenced by environmental factors. It is hydrophobic, meaning it may be subject to soil and sediment adsorption . 2,4-DCT is also volatile and has been characterized by the EPA as a hazardous air pollutant (HAP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorotoluene can be synthesized through the diazotization and chlorination of 2,4-diaminotoluene. The process involves the following steps:

Industrial Production Methods: An alternative industrial method involves the chlorination of toluene in the presence of catalysts such as copper, iron, antimony, or aluminum. The reaction is typically carried out in solvents like chloroform or methylene dichloride, or even without a solvent. This method, however, has a lower yield compared to the diazotization and chlorination route .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorobenzoic acid.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under appropriate conditions.

Major Products:

Scientific Research Applications

2,4-Dichlorotoluene has several applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dichlorotoluene
  • 2,6-Dichlorotoluene
  • 3,4-Dichlorotoluene
  • 2,3-Dichlorotoluene

Comparison: 2,4-Dichlorotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, it is more commonly used in the synthesis of 2,4-dichlorobenzoic acid compared to its isomers. Additionally, its role as an intermediate in the production of pharmaceuticals and agrochemicals sets it apart from other dichlorotoluene isomers .

Properties

IUPAC Name

2,4-dichloro-1-methylbenzene
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InChI

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
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InChI Key

FUNUTBJJKQIVSY-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C7H6Cl2
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DSSTOX Substance ID

DTXSID5040702
Record name 2,4-Dichlorotoluene
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Molecular Weight

161.03 g/mol
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Physical Description

2,4-dichlorotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992), 201 °C @ 760 mm Hg, at 101.3kPa: 200 °C
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Flash Point

93 °C, 199 °F, open cup, 87 °C c.c.
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Solubility

INSOL IN WATER, Solubility in water, g/100ml at 20 °C: (very poor)
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Density

1.2498 (NTP, 1992) - Denser than water; will sink, 1.2476 @ 20 °C/20 °C, 1.25 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 5.56
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Vapor Pressure

0.45 [mmHg], 0.458 mm Hg at 25 °C, Vapor pressure, kPa at 50 °C: 0.4
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Impurities

Typical analysis for 2,4-dichlorotoluene is >99% 2,4-dichlorotoluene, <0.2% 4-chlorotoluene, <0.3% 2,5-dichlorotoluene, <0.1% 2,6-dichlorotoluene, <0.4% 3,4-dichlorotoluene.
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Color/Form

Colorless liquid

CAS No.

95-73-8
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Melting Point

7.7 °F (NTP, 1992), -13.5 °C
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Synthesis routes and methods

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
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[Compound]
Name
α,α,2,4-pentachlorotoluene
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Quantity
39 g
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146 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorotoluene
Reactant of Route 2
2,4-Dichlorotoluene
Reactant of Route 3
2,4-Dichlorotoluene
Reactant of Route 4
2,4-Dichlorotoluene
Reactant of Route 5
2,4-Dichlorotoluene
Reactant of Route 6
2,4-Dichlorotoluene
Customer
Q & A

Q1: What are the common methods for synthesizing 2,4-Dichlorotoluene?

A1: this compound can be synthesized through several methods, including:

  • Direct chlorination of toluene: This method involves reacting toluene with chlorine gas in the presence of a catalyst. While this process is widely used, it often leads to the formation of multiple isomers, requiring further separation steps. [, , , ]
  • Chlorination of 4-chlorotoluene: This alternative approach utilizes 4-chlorotoluene as a starting material and employs selective chlorination to yield this compound with higher selectivity. [, , ]
  • Isomerization of 2,5-Dichlorotoluene: Recent research investigates the isomerization of the less valuable 2,5-Dichlorotoluene to this compound using modified HZSM-5 catalysts. This method offers a potential pathway to utilize existing 2,5-Dichlorotoluene stocks. []

Q2: What are the challenges associated with the existing production processes, and how are researchers addressing them?

A2: Traditional production methods often face challenges like low yield, formation of undesirable isomers, high chlorine consumption, and environmental concerns. Research efforts focus on:

  • Improving catalyst selectivity: Researchers are exploring various catalysts, including zeolites and metal complexes, to enhance the selectivity towards this compound during chlorination reactions. [, , , ]
  • Optimizing reaction conditions: Studies investigate the influence of temperature, pressure, catalyst concentration, and chlorine flow rate to maximize yield and minimize by-product formation. [, , ]
  • Developing environmentally friendly processes: Researchers are exploring solvent-free and continuous flow processes to reduce waste generation and improve the environmental footprint of this compound production. [, , , ]

Q3: What are the key benefits of using a continuous oxidation process for producing 2,4-dichlorobenzaldehyde from this compound?

A3: Continuous oxidation offers several advantages over batch processes, including:

  • Increased production efficiency: Continuous processes allow for uninterrupted production, leading to higher output compared to batch reactions. []
  • Improved safety: Continuous flow systems minimize the accumulation of hazardous substances, potentially reducing the risk of runaway reactions or explosions. []
  • Enhanced control over reaction parameters: Continuous processes allow for precise control of reaction variables like temperature, pressure, and flow rates, leading to improved product consistency and quality. []
  • Reduced environmental impact: Continuous processes can be designed for better waste management and reduced energy consumption compared to traditional batch methods. []

Q4: What is the molecular formula, weight, and structure of this compound?

A4: The molecular formula of this compound is C7H6Cl2, with a molecular weight of 161.03 g/mol. It comprises a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 1.

Q5: What spectroscopic techniques are employed to characterize this compound?

A5: Various spectroscopic methods are used for the characterization of this compound:

  • Infrared (IR) spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. []
  • Nuclear magnetic resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule, respectively. []
  • Mass spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
  • Raman spectroscopy: This technique analyzes the inelastic scattering of light by molecules, providing information about vibrational and rotational modes, particularly useful for studying liquid samples. []

Q6: How does the solubility of this compound in water change with temperature?

A6: Research using a fused silica capillary reactor and in situ Raman spectroscopy has shown that the solubility of this compound in water increases linearly with increasing temperature within the range of 266.3–302.4°C. []

Q7: What are the primary applications of this compound?

A7: this compound serves as a key intermediate in the synthesis of various chemicals, including:

  • 2,4-Dichlorobenzaldehyde: This compound is a precursor to pharmaceuticals, agrochemicals, and dyes. [, ]
  • 2,4-Dichlorobenzonitrile: This compound finds applications in the production of herbicides and other agricultural chemicals. [, ]
  • 2,4-Dichlorobenzoic acid: This compound is used as a building block for pharmaceuticals, dyes, and other specialty chemicals. [, ]

Q8: How does this compound behave in photochemical reactions with d6 Re(I) complexes?

A8: Studies demonstrate that the photochemical reaction of this compound with Cp*Re(CO)3 results in C–Cl bond activation and insertion of the Re(I) complex. Interestingly, the reaction selectively cleaves the C–Cl bond at position 4 (para to the methyl group) rather than position 2. This selectivity is attributed to a combination of electronic and steric factors influencing the strength of the resulting Re–aryl bond. []

Q9: How is computational chemistry utilized in this compound research?

A9: Computational methods play a crucial role in understanding the properties and reactivity of this compound:

  • Density Functional Theory (DFT) calculations: DFT is employed to investigate the adsorption behavior of this compound on catalyst surfaces like HZSM-5, providing insights into the reaction mechanism and selectivity. []

Q10: What are the environmental concerns associated with this compound?

A10: this compound raises environmental concerns due to its toxicity and potential for bioaccumulation.

  • Ecotoxicity: Studies are needed to assess the impact of this compound on various aquatic and terrestrial organisms. []
  • Biodegradation: Research on the biodegradability of this compound is crucial for understanding its persistence in the environment and developing effective remediation strategies. []

Q11: What safety regulations govern the handling and disposal of this compound?

A11: Stringent safety regulations are in place to minimize the risks associated with this compound:

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace exposure limits and handling procedures for hazardous chemicals like this compound. []
  • Environmental Protection Agency (EPA): The EPA regulates the release and disposal of this compound to prevent environmental contamination. []

Q12: What analytical techniques are commonly used to quantify this compound in environmental samples?

A12: Gas chromatography (GC) coupled with various detectors is frequently employed for analyzing this compound:

  • Gas chromatography-mass spectrometry (GC-MS): This method provides high sensitivity and selectivity for identifying and quantifying this compound in complex mixtures like sediment samples. [, ]
  • Gas chromatography-flame ionization detection (GC-FID): GC-FID offers a cost-effective and sensitive approach for quantifying this compound in environmental matrices like water. [, ]

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